C–I Bond Lability Enables Faster Oxidative Addition Relative to C–Br and C–Cl Analogs
The C2-iodo substituent in 4-(difluoromethyl)-2-iodobenzo[d]oxazole provides a thermodynamic advantage for palladium-catalysed cross-coupling reactions. The carbon–iodine bond dissociation energy (BDE) for aryl iodides is approximately 240 kJ·mol⁻¹, compared with ~276 kJ·mol⁻¹ for aryl bromides and ~328 kJ·mol⁻¹ for aryl chlorides [1]. This ~36 kJ·mol⁻¹ lower BDE relative to the 2-bromo analog, and ~88 kJ·mol⁻¹ lower relative to the 2-chloro analog, translates to a measurably lower activation barrier for oxidative addition. The 2-chloro-4-(difluoromethyl)benzo[d]oxazole comparator (CAS 1806536-70-8, LogP 3.42) therefore requires harsher catalytic conditions or longer reaction times for equivalent cross-coupling outcomes.
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE ≈ 240 kJ·mol⁻¹ (for aryl iodide class) |
| Comparator Or Baseline | 2-Bromo analog: C–Br BDE ≈ 276 kJ·mol⁻¹; 2-Chloro analog: C–Cl BDE ≈ 328 kJ·mol⁻¹ |
| Quantified Difference | ΔBDE(I vs Br) ≈ –36 kJ·mol⁻¹; ΔBDE(I vs Cl) ≈ –88 kJ·mol⁻¹ |
| Conditions | Gas-phase bond dissociation energies for aryl halides (textbook values); class-level applicability to benzo[d]oxazole C2-halogen bonds |
Why This Matters
Procurement of the iodo variant over the bromo or chloro analog reduces catalyst loading, shortens reaction times, and improves overall yield in Suzuki–Miyaura, Sonogashira, and related cross-coupling transformations.
- [1] LibreTexts. 10.9: Bond Energies. https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-_The_Central_Science_(Brown_et_al.)/10%3A_Gases/10.9%3A_Bond_Energies (accessed 2026-04-27). View Source
